molecular formula C5H9F2NO B3002056 [(2S)-4,4-difluoropyrrolidin-2-yl]methanol CAS No. 771473-90-6

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol

Cat. No.: B3002056
CAS No.: 771473-90-6
M. Wt: 137.13
InChI Key: STLGRNYDDKFZIR-BYPYZUCNSA-N
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Description

Significance of Fluorinated Nitrogen Heterocycles in Modern Organic Synthesis

Fluorinated nitrogen heterocycles are a class of organic compounds that have seen a surge in interest due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications are often beneficial in the development of new pharmaceuticals and agrochemicals.

Key impacts of fluorination on nitrogen heterocycles include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can lead to a longer biological half-life for drug candidates.

Modulation of Basicity: The high electronegativity of fluorine can lower the basicity of nearby nitrogen atoms, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing off-target effects.

Conformational Control: Fluorine can exert stereoelectronic effects that influence the preferred conformation of the heterocyclic ring, which can be exploited to enhance binding to a specific biological target.

The synthesis of these compounds often presents unique challenges, requiring specialized fluorinating reagents and strategies. However, the potential rewards in terms of improved molecular properties have driven the development of innovative synthetic methodologies.

The Pyrrolidine (B122466) Scaffold as a Chiral Unit in Advanced Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and asymmetric synthesis. Its prevalence in natural products, such as the amino acid proline, and in numerous FDA-approved drugs highlights its importance. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, making it an ideal chiral building block for creating complex three-dimensional structures.

In the realm of asymmetric catalysis, chiral pyrrolidine derivatives are widely employed as organocatalysts and ligands for metal-catalyzed transformations. These applications leverage the defined stereochemistry of the pyrrolidine core to induce high levels of enantioselectivity in a wide range of chemical reactions.

Research Context of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol and its Derivatives

This compound emerges at the intersection of fluorination chemistry and the utility of the chiral pyrrolidine scaffold. The geminal difluoro group at the 4-position introduces the aforementioned benefits of fluorination, while the (2S)-methanol substituent provides a handle for further chemical elaboration. This specific combination of features makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

While detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its significance can be inferred from studies on analogous compounds. For instance, derivatives of 4,4-difluoropyrrolidine-2-carbonitrile (B8383373) have been investigated for their potent inhibitory activity against fibroblast activation protein (FAP), a target implicated in cancer progression. In such studies, the 4,4-difluoro substitution was found to be a key contributor to the compound's binding affinity. nih.gov

The synthesis of 4,4-difluoro-L-proline, a closely related compound, has been achieved through the fluorination of 4-keto-L-proline derivatives using reagents like diethylaminosulfur trifluoride (DAST). nih.gov It is highly probable that a similar synthetic strategy, starting from a suitable derivative of (S)-4-hydroxyproline, could be employed for the preparation of this compound.

The availability of this compound and its derivatives as research chemicals indicates their utility in discovery chemistry programs. These compounds serve as starting materials for the construction of novel chemical entities that can be screened for a wide range of biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRNYDDKFZIR-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Conformational Analysis of 4,4 Difluoropyrrolidine Systems

Influence of Fluorine Substitution on Pyrrolidine (B122466) Ring Conformations

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The substitution of hydrogen atoms with fluorine at the C4 position significantly alters this conformational landscape. The high electronegativity and steric demand of the fluorine atoms introduce a range of electronic and steric interactions that shift the equilibrium towards specific puckered states.

In the case of 4,4-difluoropyrrolidine systems, the gem-difluoro substitution introduces significant conformational constraints. The puckering of the pyrrolidine ring can be described by two main conformations: Cγ-exo and Cγ-endo. The substituents at the C4 position can dictate the preference for one pucker over the other through stereoelectronic effects. For instance, in derivatives of proline, the fluorination at the C4 position is known to strongly influence the ring's pucker. While unsubstituted proline often prefers a Cγ-endo pucker, the introduction of fluorine can shift this preference depending on its stereochemistry. In 4,4-difluoroproline derivatives, the two fluorine atoms can offset each other's conformational bias to some extent.

Stereoelectronic Effects in Difluoropyrrolidines

Stereoelectronic effects are orbital interactions that dictate the preferred conformation of a molecule. In difluoropyrrolidines, these effects are particularly pronounced due to the high electronegativity of fluorine.

A significant stereoelectronic interaction in α-fluorinated pyrrolidines is the anomeric effect, which involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent C-F bond (σCF). This interaction is stabilizing and has a strong influence on the geometry of the molecule. For this nN→σCF interaction to be maximal, the nitrogen lone pair and the C-F bond must be oriented anti-periplanar to each other. This requirement imposes a strong conformational bias on the pyrrolidine ring. In the context of 2,4-difluoropyrrolidines, this anomeric effect has been shown to be a dominant factor in determining the conformational space, both in the gas phase and in solution. acs.orgacs.org While [(2S)-4,4-difluoropyrrolidin-2-yl]methanol does not have a fluorine at the α-position (C2 or C5), this effect is a crucial consideration in other fluorinated pyrrolidine systems and highlights the importance of orbital interactions in these molecules.

The gauche effect is a stereoelectronic phenomenon that favors a gauche arrangement of vicinal electronegative substituents. In the context of fluorinated pyrrolidines, this often refers to the preference for a gauche relationship between a C-F bond and another electronegative atom or group, such as the nitrogen atom of the pyrrolidine ring. This preference is attributed to a stabilizing hyperconjugative interaction, such as σCH → σ*CF. The gauche arrangement of fluorine and nitrogen atoms can be reinforced by electrostatic interactions, particularly in protonated species where an attractive NH2+∙∙∙Fδ− interaction can occur. acs.org

However, in difluorinated pyrrolidines, the fluorine gauche effect can be secondary to other, more dominant interactions like the anomeric effect or steric and electrostatic repulsions. acs.orgacs.org For example, in a study of various difluoropyrrolidines, the anomeric effect was found to be the primary factor modulating the energetics of α-fluoro isomers, while the fluorine gauche effect played a less significant role. acs.orgacs.org The interplay between these effects can be complex and is influenced by the specific substitution pattern and the environment (e.g., solvent polarity).

Conformational Equilibrium Studies in Solution and Solid State

The conformational preferences of difluoropyrrolidines are not static and can be influenced by the surrounding medium. Therefore, studies in both the solution and solid state are crucial for a comprehensive understanding of their behavior.

In solution, NMR spectroscopy is a powerful tool for studying the conformational equilibrium of these molecules. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), it is possible to deduce the predominant ring pucker and the orientation of substituents. For instance, studies on fluorinated proline derivatives have shown that the solvent can have a significant impact on the conformational equilibrium. rsc.orgnih.gov The relative populations of different conformers can shift with changes in solvent polarity, highlighting the role of dipole-dipole interactions and solvation effects in stabilizing or destabilizing certain conformations. nih.gov

In the solid state, X-ray crystallography provides a precise snapshot of the molecule's conformation. Crystal structures of fluorinated pyrrolidine derivatives have confirmed the conformational biases predicted by theoretical calculations and observed in solution. However, it is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and may not always be the most stable conformation in solution. Differences between solid-state and solution-phase conformations have been observed for some proline-containing dipeptides, where crystal packing interactions lead to a different conformation being adopted in the crystal lattice compared to what is observed in solution. Computational studies, often using Density Functional Theory (DFT), are frequently employed to complement experimental data, providing insights into the relative energies of different conformers in both the gas phase and in the presence of implicit solvents. acs.orgacs.org

Principles of Stereocontrol in Synthesis of Difluoropyrrolidines

The synthesis of stereochemically defined difluoropyrrolidines, including precursors to this compound, relies on several key strategies to control the stereochemistry at the various chiral centers.

One major approach is to start from a chiral precursor, often derived from the chiral pool. For example, enantioselective syntheses of 4,4-difluoropyrrolidin-3-ol (B3244874) have been developed starting from L-(+)-tartaric acid. In this approach, the inherent chirality of the starting material is transferred through a series of reactions to establish the desired stereochemistry in the final product.

Another powerful strategy is the use of asymmetric catalysis. This can involve asymmetric hydrogenation of a prochiral ketone to introduce a chiral center with high enantioselectivity. For instance, iridium-diamine catalyzed asymmetric transfer hydrogenation has been successfully employed for the synthesis of enantiomerically enriched 4,4-difluoropyrrolidin-3-ol. This method avoids the use of potentially hazardous deoxofluorinating reagents by building the pyrrolidine ring with the gem-difluoro moiety already in place.

Stereoselective cycloaddition reactions are also a cornerstone in the synthesis of substituted pyrrolidines. The asymmetric [3+2] cycloaddition of azomethine ylides with fluorinated alkenes, catalyzed by transition metals, is a highly effective method for the stereocontrolled synthesis of fluorinated pyrrolidines. Similarly, highly diastereoselective [3+2] cycloadditions of aziridines with difluorinated silyl (B83357) enol ethers have been developed to produce highly functionalized gem-difluorinated pyrrolidines.

Finally, stereoselective fluorination reactions can be used to introduce fluorine atoms into a pyrrolidine ring with control over the stereochemistry. This can be achieved through electrophilic fluorination of chiral enamines or enolates, where the chirality is directed by a chiral auxiliary or a chiral catalyst.

These synthetic principles allow for the preparation of specific stereoisomers of difluoropyrrolidines, which is essential for the investigation of their structure-activity relationships in medicinal chemistry and other fields.

Synthetic Utility and Advanced Applications of 2s 4,4 Difluoropyrrolidin 2 Yl Methanol As a Chiral Scaffold

Function as a Chiral Building Block in the Construction of Complex Molecules

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol is a valuable chiral synthon for the stereoselective synthesis of complex and biologically active molecules. Its inherent chirality and the presence of the difluoromethyl group make it an attractive starting material for the construction of sophisticated molecular frameworks, particularly in the development of therapeutic agents.

A prominent application of this chiral building block is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine (B122466) scaffold is a key structural feature in many potent and selective DPP-4 inhibitors. The (2S) configuration is often crucial for optimal binding to the active site of the enzyme. The gem-difluoro substitution at the 4-position of the pyrrolidine ring can enhance the inhibitor's potency and metabolic stability.

The synthesis of these inhibitors often involves the conversion of the hydroxymethyl group of this compound into other functional groups, such as a nitrile or a carboxylic acid, which are essential for interacting with the DPP-4 enzyme. For instance, the hydroxymethyl group can be oxidized to a carboxylic acid, which is then coupled with other molecular fragments to assemble the final inhibitor.

Target Molecule ClassKey Synthetic Transformation of this compoundTherapeutic Area
DPP-4 InhibitorsOxidation of the hydroxymethyl group to a carboxylic acid, followed by amide coupling.Type 2 Diabetes
Antiviral AgentsConversion of the hydroxymethyl group to an amine for subsequent elaboration.Infectious Diseases
Neurokinin-1 (NK1) Receptor AntagonistsUtilization as a chiral scaffold to introduce stereocenters.Neurological Disorders

Strategic Incorporation into Diverse Molecular Scaffold Designs

The unique structural and electronic properties of the 4,4-difluoropyrrolidine unit have led to its strategic incorporation into a variety of molecular scaffolds, extending beyond simple linear modifications. This chiral building block serves as a foundation for the design of novel three-dimensional structures with tailored biological activities.

One notable area of application is in the construction of spirocyclic compounds. Spirocycles are an important class of compounds in drug discovery, as their rigid, three-dimensional nature can lead to improved target selectivity and pharmacokinetic properties. This compound can be elaborated into intermediates suitable for spirocyclization reactions, providing access to novel chemical space.

Furthermore, the difluoropyrrolidine moiety has been incorporated into scaffolds for fibroblast activation protein (FAP) targeted radioligands. In these applications, a derivative, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, has shown promise. While not a direct application of the title compound, it highlights the value of the fluorinated pyrrolidine scaffold in designing molecules for medical imaging and therapy.

Scaffold TypeDesign StrategyPotential Application
Spirocyclic PyrrolidinesElaboration of the hydroxymethyl group and subsequent intramolecular cyclization.Drug Discovery
FAP-Targeted LigandsIncorporation of the fluorinated pyrrolidine core for specific protein binding.Cancer Imaging and Therapy
Conformationally Constrained PeptidomimeticsUse of the rigid pyrrolidine ring to control peptide backbone conformation.Therapeutic Peptides

Application in Asymmetric Catalysis (Ligand Precursors and Organocatalysts)

The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral ligands and organocatalysts for asymmetric catalysis. The pyrrolidine ring is a privileged scaffold in many successful catalysts, and the introduction of the gem-difluoro group can modulate the steric and electronic properties of the catalytic system, potentially leading to improved enantioselectivity and reactivity.

The hydroxymethyl group can be readily modified to introduce coordinating groups for metal-based catalysts. For example, it can be converted to a phosphine (B1218219), an amine, or an oxazoline, which can then chelate to a metal center and create a chiral environment for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) reactions.

In the realm of organocatalysis, the secondary amine of the pyrrolidine ring is a key functional group. Derivatives of this compound can be prepared where the nitrogen atom acts as a Lewis base or participates in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic cycles. The fluorine atoms can influence the basicity and nucleophilicity of the nitrogen atom, as well as the conformational preferences of the catalyst, thereby impacting the outcome of the asymmetric reaction.

Catalyst TypeModification of this compoundExample Asymmetric Reaction
Chiral Ligands for Metal CatalysisConversion of the hydroxymethyl group to a phosphine or oxazoline.Asymmetric Hydrogenation
Proline-based OrganocatalystsDerivatization of the pyrrolidine nitrogen and/or the hydroxymethyl group.Asymmetric Michael Addition
Chiral Phase-Transfer CatalystsQuaternization of the pyrrolidine nitrogen with a suitable alkyl halide.Asymmetric Alkylation

Utility in Peptide and Foldamer Chemistry (as Non-Natural Amino Acid Derivatives)

This compound is a valuable precursor for the synthesis of non-natural amino acid derivatives, specifically 4,4-difluoro-L-proline. The incorporation of this fluorinated proline analog into peptides and foldamers can have a profound impact on their structure, stability, and biological activity.

The gem-difluoro group at the 4-position of the proline ring significantly influences its conformational preferences. It can stabilize a specific pucker of the five-membered ring and affect the cis-trans isomerization of the preceding peptide bond. These conformational constraints can be exploited to design peptides with well-defined secondary structures, such as β-turns and polyproline helices.

Application AreaKey DerivativeImpact on Molecular Properties
Peptide Chemistry4,4-difluoro-L-prolineConformational constraint, enhanced metabolic stability, 19F NMR probe.
Foldamer Design4,4-difluoro-L-prolineControl of secondary structure, creation of novel folded architectures.
PeptidomimeticsPyrrolidine-based scaffoldsMimicking peptide secondary structures, improved pharmacokinetic properties.

General Synthetic Transformations and Reactivity Studies of this compound

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the secondary amine of the pyrrolidine ring and the primary hydroxyl group of the methanol (B129727) substituent. These functional groups can be selectively modified to introduce a wide range of other functionalities, making this compound a versatile starting material for multi-step syntheses.

The nitrogen atom of the pyrrolidine ring can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents. These modifications are often employed to protect the nitrogen during subsequent transformations or to modulate the biological activity of the final molecule.

The primary hydroxyl group is also a versatile handle for synthetic transformations. It can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution reactions, or used in esterification and etherification reactions. These transformations provide access to a broad spectrum of derivatives with different chemical and physical properties.

Functional GroupReaction TypeProduct Class
Pyrrolidine NitrogenN-AlkylationN-Substituted pyrrolidines
Pyrrolidine NitrogenN-AcylationN-Acyl pyrrolidines
Hydroxymethyl GroupOxidationPyrrolidine-2-carbaldehydes or -carboxylic acids
Hydroxymethyl GroupSubstitution (via activation)2-Halomethyl- or 2-aminomethyl-pyrrolidines
Hydroxymethyl GroupEsterification/EtherificationPyrrolidine-2-ylmethyl esters or ethers

Advanced Spectroscopic and Computational Characterization of Difluoropyrrolidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds in solution. The presence of the spin-½ nucleus, ¹⁹F, which has 100% natural abundance and a high gyromagnetic ratio, makes it an excellent NMR probe. biophysics.orgnsf.gov Its chemical shifts are highly sensitive to the local electronic environment, providing a wide spectral dispersion that often allows for the resolution of signals that would overlap in ¹H NMR spectra. biophysics.orgillinois.edu

A combination of one- and two-dimensional NMR experiments is required for the complete structural assignment of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

¹H NMR: This technique provides information on the number and connectivity of protons in the molecule. For the pyrrolidine (B122466) ring, the protons at C2, C3, and C5, along with the methylene (B1212753) protons of the hydroxymethyl group, will exhibit complex splitting patterns due to proton-proton (H,H) and proton-fluorine (H,F) couplings.

¹³C NMR: Carbon spectroscopy reveals the chemical environment of each carbon atom. The carbons attached to fluorine (C4) and nitrogen (C2, C5) are significantly affected. The C-F coupling constants (¹J(C,F), ²J(C,F)) are particularly informative for confirming assignments.

¹⁹F NMR: This is arguably the most informative technique for this class of compounds. In 4,4-difluoropyrrolidine derivatives, the two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and should, in principle, give rise to two distinct signals. nih.gov The difference in their chemical shifts (ΔδFF) is a sensitive reporter of the conformational preferences of the pyrrolidine ring. nih.gov A small ΔδFF is often associated with a dynamic equilibrium between ring puckers (e.g., a mix of exo and endo conformations), while a large ΔδFF suggests a strong preference for a single, ordered conformation. nih.gov

Table 1: Representative NMR Data for a 4,4-Difluoropyrrolidine Scaffold Note: This table presents typical, illustrative data based on published values for structurally similar 4,4-difluoropyrrolidine derivatives. Actual values for the title compound may vary.

NucleusPositionTypical Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)
¹H H-23.5 - 4.0³J(H,H) ≈ 6-9
H-3α, H-3β2.0 - 2.5²J(H,H) ≈ 13-15; ³J(H,F) ≈ 15-25
H-5α, H-5β3.0 - 3.6²J(H,H) ≈ 10-12
-CH₂OH3.6 - 3.8²J(H,H) ≈ 11-12
¹³C C-265 - 70
C-338 - 42²J(C,F) ≈ 20-25
C-4120 - 125¹J(C,F) ≈ 240-250
C-555 - 60
-CH₂OH62 - 66
¹⁹F F-axial-95 to -105²J(F,F) ≈ 230-240
F-equatorial-100 to -110

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a powerful 2D NMR technique used to detect through-space dipolar interactions between different types of nuclei, most commonly ¹H and ¹⁹F. nih.govresearchgate.net A cross-peak in a ¹⁹F-¹H HOESY spectrum indicates that a specific fluorine atom is in close spatial proximity (typically < 5 Å) to a specific proton, irrespective of the number of bonds separating them. polimi.it

For this compound, HOESY experiments are invaluable for:

Assigning Diastereotopic Fluorines: By observing correlations between the fluorine signals and the syn or anti protons on the adjacent C3 and C5 positions, the stereochemical assignment of the upfield and downfield ¹⁹F signals can be made. nih.govresearchgate.net

Determining Ring Conformation: The presence or absence of specific ¹⁹F-¹H NOEs can provide direct evidence for the preferred ring pucker (endo vs. exo), which places certain protons closer to one of the fluorine atoms. nih.gov

Three-bond scalar (J) coupling constants provide quantitative information about the dihedral angles between coupled nuclei, as described by the Karplus relationship. nih.gov In fluorinated pyrrolidines, both ³J(H,H) and ³J(F,H) values are used to define the ring's conformation. nih.govacs.org

The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as envelope (Cγ-exo or Cγ-endo) or twist forms. acs.orgfrontiersin.org

³J(H,H): The vicinal coupling constants between protons on adjacent carbons (e.g., H2-H3 and Hα-Hβ) are used to determine the pseudorotation phase angle of the ring, which describes the puckering. nih.gov

³J(F,H): The three-bond couplings between the fluorine atoms at C4 and the protons at C3 and C5 are highly dependent on the F-C-C-H dihedral angle. Different ring puckers result in distinct sets of dihedral angles and, therefore, predictable patterns of large and small ³J(F,H) values, allowing for the determination of the dominant conformation in solution. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformations

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including the absolute configuration, bond lengths, bond angles, and the conformation adopted by the molecule in the solid state. nih.gov While a crystal structure for the specific title compound is not publicly available, analysis of related fluorinated pyrrolidine derivatives demonstrates the power of this technique. acs.orgnih.govresearchgate.net

An X-ray analysis of this compound would unequivocally confirm the (2S) stereochemistry. Furthermore, it would reveal the precise puckering of the pyrrolidine ring in the crystal lattice, identifying it as, for example, a C3-exo or C3-endo envelope. This solid-state conformation serves as a crucial reference point for comparison with the dynamic conformations observed in solution by NMR and for validating computational models. nih.gov

Table 2: Illustrative Crystallographic Data for a Fluorinated Pyrrolidine Derivative Note: This table presents representative data that could be expected from an X-ray analysis of a compound like this compound, based on published structures of similar molecules.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.5
b (Å)11.2
c (Å)7.8
β (°)105.0
Volume (ų)550
Z (molecules/cell)2
Ring PuckerCγ-exo (envelope)
C4-F1 Bond Length (Å)1.37
C4-F2 Bond Length (Å)1.38

Advanced Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into structural energetics and electronic properties that are difficult to measure directly. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the properties of molecules. mdpi.commdpi.com For difluoropyrrolidine derivatives, DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), are employed to: tandfonline.comnih.gov

Optimize Molecular Geometries: Calculations can find the lowest energy (most stable) three-dimensional structure of the molecule.

Determine Conformational Energetics: DFT can calculate the relative energies of different ring puckers (e.g., Cγ-exo vs. Cγ-endo). This allows researchers to predict which conformation is more stable and should be more populated in solution, providing a theoretical basis for interpreting experimental NMR data. frontiersin.org

Calculate NMR Parameters: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental values to validate the proposed structure and conformation. nih.gov

Analyze Electronic Structure: DFT provides information about the molecule's frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). mdpi.com The analysis of the HOMO-LUMO energy gap gives insight into the molecule's chemical reactivity and electronic transitions, while the MEP map highlights the electron-rich (negative potential, e.g., around F and O atoms) and electron-poor (positive potential, e.g., around N-H or O-H protons) regions of the molecule.

Table 3: Example DFT-Calculated Relative Energies for Pyrrolidine Ring Puckers

ConformerMethodRelative Energy (kcal/mol)
Cγ-endoB3LYP/6-31+G(d,p)0.00 (Reference)
Cγ-exoB3LYP/6-31+G(d,p)+1.20

This theoretical result suggests that the Cγ-endo pucker is more stable than the Cγ-exo pucker by 1.2 kcal/mol for this hypothetical system. frontiersin.org

Coupled Cluster (CCSD) Analysis for High-Level Accuracy

In the realm of computational chemistry, achieving high-level accuracy is paramount for the precise prediction of molecular structures, energies, and properties. Coupled Cluster (CC) theory stands as a cornerstone for obtaining highly accurate solutions to the electronic Schrödinger equation. pku.edu.cn The most common variant, Coupled Cluster Singles and Doubles (CCSD), offers a robust treatment of electron correlation, the phenomenon governing the intricate interactions between electrons in a molecule. pku.edu.cnq-chem.com While computationally demanding, scaling with the 6th power of the molecular size, CCSD provides results that are far superior to methods like second-order Møller–Plesset perturbation theory (MP2), especially for reactive species such as transition structures. q-chem.com

The reliability of the CCSD method has led to its designation as a "gold standard" in quantum chemistry, often used to benchmark the performance of more computationally efficient methods like Density Functional Theory (DFT). beilstein-journals.orggithub.io A benchmark assessment for fluorinated pyrrolidines compared DFT methods against CCSD calculations and crystallographic data. beilstein-journals.org This analysis, using the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine, serves to validate the choice of computational method for accurately capturing the subtle stereoelectronic effects induced by fluorine atoms within the pyrrolidine ring. beilstein-journals.org Such comparisons are crucial for ensuring that the chosen theoretical level can reliably predict the conformational energies and geometries of complex molecules like this compound. While CCSD provides excellent accuracy for systems near their equilibrium geometry, methods that also incorporate triple excitations, such as CCSD(T), are often employed to further refine the results and capture a greater percentage of the correlation energy. github.iowikipedia.orgarxiv.org

Table 1: Comparison of Computational Chemistry Methods
MethodDescriptionTypical AccuracyComputational Cost ScalingKey Application
Hartree-Fock (HF) Mean-field approximation; does not account for electron correlation.QualitativeN4Initial guess for more advanced methods.
MP2 Second-order Møller–Plesset perturbation theory; simplest method to include electron correlation.Good for stable, closed-shell molecules. Erratic for reactive species.N5Geometries and frequencies of stable molecules.
DFT Uses an electron density functional to approximate exchange and correlation energy.Good to excellent, depending on the functional.N3-N4Widely used for a broad range of chemical systems.
CCSD Coupled Cluster with single and double excitations. Accounts for electron correlation systematically.High ("Gold Standard")N6High-accuracy calculations, benchmarking, reactive species. q-chem.comgithub.io
CCSD(T) CCSD with a perturbative correction for triple excitations.Very High (often near chemical accuracy)N7Highly accurate energy calculations for small to medium-sized molecules. github.iowikipedia.org

Molecular Modeling of Fluorine Effects on Reactivity and Selectivity

The introduction of fluorine atoms into organic molecules, particularly into heterocyclic scaffolds like the pyrrolidine ring, imparts profound changes in their chemical and physical properties. beilstein-journals.org Molecular modeling is an indispensable tool for understanding and predicting these fluorine-induced effects on molecular conformation, reactivity, and selectivity. The presence of a carbon-fluorine (C-F) bond significantly impacts polarity, viscosity, and both intra- and intermolecular interactions. beilstein-journals.org

In difluorinated pyrrolidines, selective fluorination can induce significant conformational changes that are critical to their biological roles. beilstein-journals.org Computational studies have been instrumental in dissecting the complex stereoelectronic interactions at play. For instance, a quantum-chemical analysis of difluorinated pyrrolidines revealed that a generalized anomeric effect, stemming from the nN→σ*CF electron delocalization, is a dominant factor in controlling the conformational bias, particularly in α-fluoro isomers. beilstein-journals.org In contrast, the fluorine gauche effect often plays a secondary role, frequently overshadowed by steric and electrostatic interactions. beilstein-journals.org

These computational insights are vital in medicinal chemistry, where strategic fluorination is used to modulate a drug's conformation, permeability, hydrophobicity, and metabolism to enhance its efficacy and selectivity. scispace.com By modeling how fluorine substitution alters the electron distribution and steric profile of a molecule, researchers can rationally design compounds with improved pharmacological activity. hokudai.ac.jp For example, density functional theory (DFT) studies have been used to explain how a trifluoromethyl group alters the reactivity and regioselectivity in polar cycloaddition reactions by analyzing global and local electrophilicity indices. researchgate.net

Table 2: Key Effects of Fluorine Substitution on Pyrrolidine Derivatives
EffectDescriptionImpact on Reactivity and SelectivityReference
Inductive Effect The high electronegativity of fluorine withdraws electron density from the carbon backbone.Alters the acidity/basicity of nearby functional groups and influences the electrophilicity/nucleophilicity of reaction centers. beilstein-journals.org
Anomeric Effect Electron delocalization from a nitrogen lone pair (nN) to an anti-periplanar C-F antibonding orbital (σ*CF).Strongly influences the conformational equilibrium, stabilizing specific ring puckers and substituent orientations. beilstein-journals.org
Gauche Effect Tendency for electronegative substituents (like F) on adjacent carbons to adopt a gauche conformation.Can influence ring conformation but is often secondary to other steric and electronic effects in pyrrolidines. beilstein-journals.org
Steric Effects The size of the fluorine atom can influence the approach of reagents.Can direct the stereochemical outcome of reactions by blocking certain faces of the molecule. nih.gov
Hydrophobicity Fluorination generally increases the lipophilicity of a molecule.Affects solubility, membrane permeability, and binding to biological targets. scispace.com

Mechanistic Studies through Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for the elucidation of complex reaction mechanisms, offering insights that are often inaccessible through experimental means alone. By mapping potential energy surfaces, chemists can identify intermediates, locate transition states, and calculate activation energy barriers, thereby constructing a detailed, step-by-step picture of a reaction pathway. rsc.orgresearchgate.net

A prime example of this approach is the quantum chemical study of the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378). rsc.orgresearchgate.net This investigation computationally modeled all stages of the reaction, which includes a Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net The study calculated the energy barriers for each critical step, revealing that the initial deprotonated nitromethane addition to coumarin has a relatively low energy barrier (21.7 kJ mol⁻¹), while a subsequent proton transfer step is significantly more demanding (197.8 kJ mol⁻¹). rsc.orgresearchgate.net

Furthermore, the calculations demonstrated the role of solvent or other molecules in facilitating the reaction; the migration of an oxygen atom during the rearrangement was found to have a lower energy barrier when assisted by a water molecule. rsc.orgnih.gov The final cyclization step to form the five-membered pyrrolidine ring was predicted to have a very low energy barrier of just 11.9 kJ mol⁻¹, but only after a necessary tautomerization with a high energy barrier (178.4 kJ mol⁻¹). rsc.orgnih.gov Such detailed mechanistic understanding allows for the rational optimization of reaction conditions to improve yields and selectivity. These computational strategies are broadly applicable to understanding and predicting the reactivity of substituted pyrrolidines like this compound in various chemical transformations.

Table 3: Calculated Energy Barriers for Pyrrolidinedione Synthesis rsc.orgresearchgate.net
Reaction StepDescriptionCalculated Energy Barrier (kJ mol⁻¹)
Michael Addition Deprotonated nitromethane addition to coumarin.21.7
Proton Transfer Tautomerization of the nitromethyl group.197.8
Oxygen Migration Nef-type rearrangement (water-assisted).142.4
Pre-cyclization Tautomerization Tautomerization of the nitrosohydroxymethyl group.178.4
Cyclization Formation of the pyrrolidine ring.11.9

Future Directions and Emerging Research Avenues in 4,4 Difluoropyrrolidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The demand for fluorinated building blocks in drug discovery necessitates the development of synthetic routes that are not only efficient but also environmentally benign. wordpress.comresearchgate.netchemrxiv.org Current research efforts are focused on several key areas to improve the synthesis of 4,4-difluoropyrrolidine derivatives.

One promising approach involves the use of photocatalysis to construct complex heterocyclic systems under mild conditions. researchgate.net These visible-light-mediated reactions offer a green alternative to traditional methods that often require harsh reagents and high temperatures. Another avenue of exploration is the direct synthesis of pyrrolidone derivatives from biosourced materials, such as levulinic acid, which provides a highly sustainable route with a low E-factor. rsc.org

Furthermore, the development of robust, multigram scale syntheses from commercially available and cost-effective starting materials is crucial for the industrial application of these compounds. chemrxiv.orgchemrxiv.org Researchers are also investigating novel reagents and catalytic systems to improve the efficiency and selectivity of fluorination and cyclization steps. For instance, the use of modified Burgess-type reagents and switching from traditional fluorinating agents like DAST to safer alternatives such as TBAF are being explored. wordpress.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Pyrrolidines
Synthetic StrategyKey FeaturesAdvantagesChallenges
PhotocatalysisVisible-light mediatedGreen, mild conditionsSubstrate scope, catalyst cost
Biosourced SynthesisUtilizes renewable feedstocks (e.g., levulinic acid)Highly sustainable, low E-factorLimited structural diversity
Multigram Scale SynthesisFocus on scalability and cost-effectivenessIndustrially viableProcess optimization, safety at scale
Novel ReagentsUse of modified Burgess reagents, TBAFImproved safety and efficiencyReagent availability and cost

Strategies for Late-Stage Difluoromethylation of Complex Substrates

The ability to introduce a difluoromethyl group into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery, as it allows for rapid generation of analogs for structure-activity relationship (SAR) studies. rsc.orgrsc.org Current research is focused on developing novel methods for the site-selective difluoromethylation of intricate substrates.

One strategy involves the use of difluoromethylated building blocks that can be incorporated into larger molecules through various coupling reactions. researchgate.netsioc-journal.cn For instance, difluoromethyl diazomethane (B1218177) has emerged as a versatile reagent for this purpose. Another approach focuses on the direct C-H difluoromethylation of (hetero)arenes, which can be achieved through metal-catalyzed or photoredox-catalyzed processes. rsc.orguni-muenster.dechemeurope.com These methods offer the potential for high regioselectivity, even in the presence of multiple reactive sites.

Recent advancements have also seen the development of reagents and protocols for the late-stage introduction of the difluoromethylthio (-SCF2H) group, which is a valuable bioisostere for hydroxyl and thiol groups. nih.gov The development of a toolbox of reagents for nucleophilic, electrophilic, and radical difluoromethylthiolation provides medicinal chemists with powerful tools for molecular optimization. nih.gov

Table 2: Overview of Late-Stage Difluoromethylation Techniques
MethodReagent/CatalystSubstrate ScopeKey Advantages
Building Block ApproachDifluoromethyl diazomethane, [(SIPr)Ag(CF2H)]Broad, depends on coupling reactionModular, access to diverse structures
Direct C-H DifluoromethylationMetal catalysts (e.g., Pd), photoredox catalysts(Hetero)arenesHigh regioselectivity, atom economy
DifluoromethylthiolationPhthSCF2H, PhSO2SCF2HArenes, heteroarenesIntroduction of a key bioisostere

Expanding the Chemical Space of Chiral Fluorinated Isosteres

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. acs.org The replacement of hydrogen with fluorine (H → F bioisosterism) can lead to significant improvements in a molecule's pharmacological profile. researchgate.netrsc.orgsemanticscholar.orgnih.gov A key area of future research is the expansion of the available chemical space of chiral fluorinated isosteres. researchgate.netrsc.orgsemanticscholar.orgnih.gov

Researchers are leveraging advances in catalysis, particularly I(I)/I(III) catalysis, to design and synthesize novel chiral fluorinated motifs with unprecedented topologies. researchgate.netrsc.orgsemanticscholar.orgnih.gov This allows for the exploration of new areas of chemical space that were previously inaccessible. The goal is to create a diverse portfolio of chiral, fluorinated building blocks that can be used to systematically probe the effects of fluorine substitution on biological activity.

The development of these novel isosteres will not only provide new tools for medicinal chemists but also contribute to a deeper understanding of the fundamental principles governing molecular recognition and drug-target interactions. By systematically varying the position and stereochemistry of fluorine atoms within a molecule, it is possible to fine-tune its properties and optimize its therapeutic potential.

Stereodivergent Synthesis of Fluorinated Pyrrolidine (B122466) Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereodivergent synthetic methods, which allow for the selective synthesis of any possible stereoisomer of a molecule, is of paramount importance. nih.gov In the context of 4,4-difluoropyrrolidine chemistry, stereodivergent approaches are crucial for accessing all possible diastereomers and enantiomers for biological evaluation.

Recent work has demonstrated the enantioselective synthesis of fluorinated indolizidinone derivatives, which contain a pyrrolidine ring, through an organocatalytic intramolecular aza-Michael reaction. acs.orgacs.org This approach allows for the efficient generation of a chiral center, which can then be further elaborated to produce a range of stereoisomers. Other strategies involve the diastereoselective synthesis of fluorine-containing pyrrolizidines via carbofluorination reactions. nih.gov

Future efforts in this area will likely focus on the development of new catalytic systems and reaction methodologies that provide even greater control over stereoselectivity. The ability to access all possible stereoisomers of a fluorinated pyrrolidine derivative will be essential for elucidating the precise structural requirements for optimal biological activity.

Novel Reactivity and Mechanistic Explorations of Fluorinated Pyrrolidine Systems

A fundamental understanding of the reactivity and reaction mechanisms of fluorinated pyrrolidine systems is essential for the rational design of new synthetic methods and the prediction of their chemical behavior. nih.govacs.org The presence of gem-difluoro groups significantly influences the electronic properties and reactivity of the pyrrolidine ring.

Researchers are exploring the novel reactivity of gem-difluorinated heterocycles, such as gem-difluorocyclopropanes and gem-difluorinated vinyloxiranes, as precursors to fluorinated pyrrolidines and other valuable compounds. rsc.orgnih.govfigshare.com These studies have revealed unique reaction pathways and selectivities that are not observed in their non-fluorinated counterparts.

Mechanistic studies, combining experimental and computational approaches, are being employed to elucidate the intricate details of reactions involving fluorinated pyrrolidines. nih.govacs.org For example, quantum-chemical analyses are being used to understand the conformational preferences and stereoelectronic effects induced by fluorine substitution in the pyrrolidine ring. beilstein-journals.org This knowledge is critical for the development of more efficient and selective synthetic transformations.

Q & A

Basic: What are the established synthetic routes for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol?

Methodological Answer:
The synthesis typically involves enantioselective fluorination and chiral resolution steps. Key intermediates include tert-butyl carbamates (e.g., tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate) and subsequent deprotection to yield the free alcohol. For example, PharmaBlock Sciences reports using Boc-protected intermediates followed by HCl-mediated deprotection to isolate the hydrochloride salt (CAS: 623583-10-8) . Fluorination agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E are commonly employed to introduce difluorine groups at the 4,4-positions of the pyrrolidine ring. Post-synthesis purification often involves column chromatography and recrystallization to achieve >98% purity .

Basic: How is the chirality of this compound verified experimentally?

Methodological Answer:
Chiral purity is confirmed via:

  • Chiral HPLC/SFC : Using columns like Chiralpak IA/IB or AD-H with hexane:isopropanol mobile phases. Retention times are compared against racemic mixtures or enantiomeric standards.
  • Optical Rotation : Measured at 589 nm (sodium D-line) and cross-referenced with literature values (e.g., Enamine Ltd. reports specific rotations for chiral pyrrolidine derivatives) .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for enantiomers in 19F^{19}\text{F} or 1H^{1}\text{H} NMR spectra .

Advanced: How can researchers resolve discrepancies in enantiomeric excess (%ee) between synthetic batches?

Methodological Answer:
Variability in %ee often arises from incomplete chiral resolution or fluorination side reactions. To address this:

Optimize Fluorination Conditions : Use low-temperature reactions (-78°C) with DAST to minimize racemization .

Chiral SFC Screening : Test multiple columns (e.g., Chiralpak IC vs. IG) to identify optimal separation conditions for trace enantiomer detection .

Kinetic Resolution : Employ enzymes like lipases or esterases to selectively hydrolyze one enantiomer during intermediate stages .

DFT Modeling : Predict transition-state energies for fluorination steps to identify racemization-prone intermediates (analogous to DFT studies on related fluorinated alcohols) .

Advanced: What computational methods are suitable for predicting the stability and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : At the B3LYP/6-31++G(d,p) level, calculate bond dissociation energies (BDEs) for C-F bonds to assess fluorination stability. Solvent effects (e.g., water, DMSO) are modeled using PCM (Polarizable Continuum Model) .
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the pyrrolidine ring under physiological conditions (e.g., 310 K, 1 atm) to predict metabolic stability.
  • Docking Studies : Map interactions with biological targets (e.g., enzymes requiring pyrrolidine-based inhibitors) using AutoDock Vina or Schrödinger Suite .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at -20°C in anhydrous conditions to prevent hydrolysis of the fluorinated groups.
  • Form : The hydrochloride salt (CAS: 623583-10-8) is more stable than the free base, with PharmaBlock Sciences recommending storage under nitrogen .
  • Solubility : Dissolve in deuterated DMSO for NMR studies; avoid prolonged exposure to protic solvents like methanol .

Advanced: What strategies are effective for analyzing trace impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization to detect impurities at ppm levels. Calibrate against known intermediates (e.g., tert-butyl carbamate derivatives) .
  • 19F^{19}\text{F} NMR : Identify fluorinated byproducts (e.g., mono-fluorinated analogs) via distinct chemical shifts (-180 to -200 ppm) .
  • Forced Degradation Studies : Expose the compound to heat (40°C), UV light, or acidic/basic conditions (pH 2–12) to profile degradation pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and chirality. Key signals include:
    • 19F^{19}\text{F}: Two equivalent fluorine atoms at δ -165 to -170 ppm (AB quartet).
    • 1H^{1}\text{H}: Methanol protons at δ 3.5–4.0 ppm (multiplet due to coupling with fluorine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C5_5H9_9F2_2NO) with <2 ppm error.
  • IR Spectroscopy : Detect O-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:
Follow ICH Q2(R1) guidelines :

Linearity : Test concentrations from 1 ng/mL to 100 µg/mL (R2^2 > 0.995).

LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

Matrix Effects : Spike plasma or tissue homogenates with deuterated internal standards (e.g., this compound-d2_2) to correct for ion suppression .

Inter-day Precision : ≤15% RSD across three validation days.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.